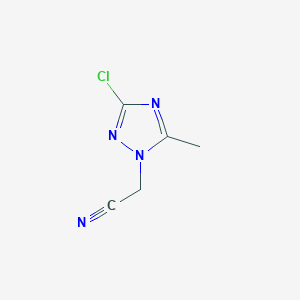

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile

Beschreibung

2-(3-Chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a chlorine atom at position 3 and a methyl group at position 5, linked to an acetonitrile moiety. This structure confers unique physicochemical and biological properties, making it relevant in agrochemical and pharmaceutical research.

Eigenschaften

IUPAC Name |

2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4/c1-4-8-5(6)9-10(4)3-2-7/h3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIJNZFEJDKDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the reaction of 3-chloro-5-methyl-1H-1,2,4-triazole with acetonitrile in the presence of a base. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Nucleophilic substitution: Substituted triazoles with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile as an antimicrobial agent. Triazole derivatives are known for their efficacy against a variety of pathogens. For instance, compounds derived from triazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study:

In a study evaluating the antibacterial properties of triazole derivatives, it was found that certain substitutions on the triazole ring enhanced the antimicrobial activity. The presence of chlorine in the structure was particularly noted to increase potency against Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Data Table: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile | HL-60 (human leukemia) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate | MCF-7 (breast cancer) | 15.0 | Cell cycle arrest and apoptosis |

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. The compound has shown promise as a fungicide in agricultural settings.

Case Study:

A field trial demonstrated that formulations containing 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile effectively reduced fungal infections in crops such as wheat and barley. The compound exhibited a mode of action that disrupts ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Wirkmechanismus

The mechanism of action of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The triazole ring can form hydrogen bonds and other interactions with target molecules, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Calculated Properties of Selected Triazole-Acetonitrile Derivatives

Notes:

- The chlorine atom in the target compound increases lipophilicity (estimated XlogP ~1.5) compared to non-chlorinated analogs (e.g., XlogP 0.9 for ).

- The topological polar surface area (~67.6 Ų) remains consistent across analogs, suggesting similar passive diffusion capabilities.

Key Observations :

- Chlorine and electron-withdrawing groups (e.g., CF₃ in ) enhance herbicidal activity by targeting protoporphyrinogen oxidase (PPO).

Biologische Aktivität

The compound 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile is a member of the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their ability to act as antifungal agents, anticancer compounds, and enzyme inhibitors. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile can be represented as follows:

- Molecular Formula : C₅H₅ClN₄

- Molecular Weight : 158.58 g/mol

- CAS Number : [Not specified in the sources]

Triazole derivatives often function by inhibiting specific enzymes or pathways within biological systems. The mechanism of action for 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile likely involves:

- Inhibition of Fungal Ergosterol Biosynthesis : Similar triazole compounds inhibit the enzyme lanosterol demethylase (CYP51), disrupting the synthesis of ergosterol, a vital component of fungal cell membranes.

- Anticancer Activity : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by regulating apoptotic markers and influencing cell cycle progression.

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties. In vitro studies have demonstrated that triazole compounds exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species.

| Compound | Activity | Reference |

|---|---|---|

| 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile | Moderate antifungal activity against Candida albicans |

Anticancer Activity

Recent research indicates that compounds containing the triazole moiety can exhibit cytotoxic effects against cancer cell lines. For instance:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 19.6 | Induction of apoptosis via Bax/Bcl-2 modulation |

| Study B | HepG2 (liver cancer) | 15.0 | Inhibition of cell migration and tubulin polymerization |

Case Studies

A notable case study explored the effects of a related triazole compound on human cancer cells. The results indicated a concentration-dependent inhibition of cell growth and migration:

"Compound X inhibited HepG2 cell growth and colony formation in a concentration-dependent manner."

Toxicity and Safety Profile

While many triazole derivatives show promising biological activity, their safety profiles are crucial for therapeutic applications. Preliminary toxicity assessments indicate that some derivatives exhibit low toxicity towards normal cells while retaining efficacy against cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.